Pentanoic acid, 3-ethyl-5-methoxy-, (S)-

Description

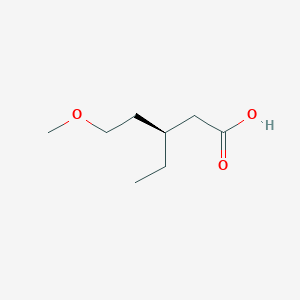

Pentanoic acid, 3-ethyl-5-methoxy-, (S)- is a chiral carboxylic acid derivative with a branched alkyl chain and methoxy substitution. The compound’s structure features:

- Pentanoic acid backbone: A five-carbon chain with a carboxylic acid group.

- 3-Ethyl substituent: A two-carbon branch at the third carbon, influencing steric and electronic properties.

- (S)-Configuration: The stereochemistry at the chiral center (likely at C3 or C5) affects its biological interactions and metabolic pathways.

Properties

CAS No. |

61198-41-2 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(3S)-3-ethyl-5-methoxypentanoic acid |

InChI |

InChI=1S/C8H16O3/c1-3-7(4-5-11-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 |

InChI Key |

CBVVLOGJUFHZIK-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@@H](CCOC)CC(=O)O |

Canonical SMILES |

CCC(CCOC)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-(3,4,5-Trihydroxyphenyl) Pentanoic Acid

- Structure: Features a phenyl ring with hydroxyl groups at positions 3, 4, and 5 attached to the pentanoic acid backbone.

- Role : Enriched in soil metabolomes under palmitic acid treatment, suggesting microbial interaction specificity .

α-Lipoic Acid [(R)-5-(1,2-Dithiolan-3-yl) Pentanoic Acid]

- Structure : Contains a dithiolane ring and (R)-configuration.

- Properties : The disulfide group confers redox activity, enabling antioxidant effects absent in the target compound.

- Biological Activity : Used therapeutically for oxidative stress mitigation, underscoring the impact of sulfur-containing substituents .

Physical and Chemical Properties

Volatility and Vapor Pressure

- Pentanoic Acid (Valeric Acid): Volatile with a pungent odor; vapor concentration decreases with chain elongation (e.g., heptanoic acid has lower volatility) .

- 3-Ethyl-5-Methoxy Derivative: The ethyl and methoxy groups likely reduce volatility compared to linear pentanoic acid but enhance solubility in polar solvents.

Thermal Stability

- Acid washing treatments reduce pentanoic acid derivatives (e.g., propanoic acid) in biomass, suggesting sensitivity to acidic conditions .

Flavor and Fragrance Industry

- Ethyl Esters of Pentanoic Acid: Impart fruity aromas in beverages like Baijiu, whereas methoxy groups may introduce herbal or spicy notes .

Antimicrobial and Agricultural Roles

- Phenolic Acid Derivatives: Exhibit antimicrobial activity against soil pathogens (e.g., Pseudomonas), suggesting that the methoxy group in the target compound could modulate similar effects .

Pharmaceutical Metabolites

- Synthetic Cannabinoid Metabolites: JWH-018 pentanoic acid’s detection in urine highlights the role of carboxylic acid derivatives in drug metabolism tracking .

Data Table: Key Properties of Selected Pentanoic Acid Derivatives

Research Findings and Mechanistic Insights

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing (S)-3-ethyl-5-methoxypentanoic acid with high enantiomeric purity?

Methodological Answer:

The synthesis of enantiomerically pure (S)-3-ethyl-5-methoxypentanoic acid typically involves stereoselective strategies. Key steps include:

- Chiral Pool Synthesis : Starting from chiral precursors (e.g., L-amino acids or hydroxy acids) to retain stereochemistry .

- Asymmetric Catalysis : Using transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or cross-coupling reactions to introduce the ethyl and methoxy groups .

- Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., tert-butyl esters) to avoid side reactions during methoxy group introduction .

- Resolution : Chiral column chromatography (e.g., using amylose-based stationary phases) or enzymatic resolution to isolate the (S)-enantiomer .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC with UV detection (e.g., using a Chiralpak AD-H column) .

How can researchers ensure the purity of (S)-3-ethyl-5-methoxypentanoic acid during isolation?

Methodological Answer:

- Purification Techniques :

- Liquid-Liquid Extraction : Separate the compound from polar impurities using ethyl acetate/water partitioning .

- Crystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) to induce crystallization and remove residual catalysts or byproducts .

- Flash Chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) for high recovery .

- Purity Assessment :

Advanced Research Questions

How can researchers resolve discrepancies in reported spectroscopic data for (S)-3-ethyl-5-methoxypentanoic acid?

Methodological Answer:

Contradictions in NMR or IR data often arise from solvent effects, concentration, or isotopic impurities. To address this:

- Standardized Conditions : Acquire spectra in deuterated solvents (e.g., CDCl) at controlled concentrations (10–50 mM) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., (S)-5-methoxypentanoic acid derivatives) to validate chemical shifts .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

Example : A methoxy group’s NMR shift varies by <0.1 ppm in DO vs. CDCl due to hydrogen bonding .

What experimental designs are suitable for studying the metabolic stability of (S)-3-ethyl-5-methoxypentanoic acid in biological systems?

Methodological Answer:

- In Vitro Models :

- Isotopic Labeling : Synthesize -labeled analogs to track metabolic pathways via mass spectrometry .

- Pharmacokinetic Profiling : Administer the compound to animal models (e.g., rodents) and measure plasma/tissue concentrations over time using UPLC-QTOF .

Key Parameters : Half-life (t), intrinsic clearance (Cl), and metabolite identification .

How can computational methods predict the interaction of (S)-3-ethyl-5-methoxypentanoic acid with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors) based on the compound’s 3D structure (optimized via MMFF94 force field) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in explicit solvent .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays .

Stability and Handling

What are the optimal storage conditions to prevent racemization or degradation of (S)-3-ethyl-5-methoxypentanoic acid?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation .

- Solvent : Dissolve in anhydrous DMSO or ethanol to prevent hydrolysis of the methoxy group .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Note : Racemization is negligible below pH 7 but accelerates in alkaline conditions (>pH 9) .

How can researchers mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading) .

- In-Line Monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progress in real time .

- Quality Control : Establish acceptance criteria for intermediates (e.g., ee >98%, purity >95%) using validated analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.